molecular formula C17H23Br B14263510 1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene CAS No. 138367-13-2

1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene

Cat. No.: B14263510
CAS No.: 138367-13-2
M. Wt: 307.3 g/mol
InChI Key: VRJYMIMAFVLPPO-UHFFFAOYSA-N
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Description

1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene is an organic compound that features a benzene ring substituted with an ethenyl group and a cyclohexyl group bearing a bromomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene can be achieved through a multi-step process involving the following key steps:

    Bromination of Cyclohexane: Cyclohexane is brominated using bromine (Br₂) in the presence of light or a radical initiator to form bromocyclohexane.

    Formation of Bromomethylcyclohexane: Bromocyclohexane is further reacted with formaldehyde and hydrobromic acid to introduce the bromomethyl group, yielding 4-(Bromomethyl)cyclohexane.

    Alkylation of Benzene: The bromomethylcyclohexane is then alkylated with benzene in the presence of a strong base such as sodium hydride (NaH) to form 1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}benzene.

    Vinylation: Finally, the compound undergoes a vinylation reaction where an ethenyl group is introduced to the benzene ring using a palladium-catalyzed Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 or SN2), where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the ethenyl group can yield ethyl-substituted derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN₃).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation: Products include alcohols, aldehydes, or carboxylic acids.

    Reduction: Products include ethyl-substituted benzene derivatives.

Scientific Research Applications

1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its structural features.

    Medicine: Investigated for its potential as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the ethenyl group can participate in addition reactions. The molecular targets and pathways involved would vary based on the context of its use, such as binding to specific receptors in biological systems or undergoing catalytic transformations in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[4-(Chloromethyl)cyclohexyl]ethyl}-2-ethenylbenzene: Similar structure but with a chloromethyl group instead of bromomethyl.

    1-{2-[4-(Methyl)cyclohexyl]ethyl}-2-ethenylbenzene: Lacks the halogen substituent, affecting its reactivity.

    1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}benzene: Lacks the ethenyl group, altering its chemical properties.

Uniqueness

1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene is unique due to the presence of both a bromomethyl group and an ethenyl group, which provide distinct reactive sites and potential for diverse chemical transformations. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

138367-13-2

Molecular Formula

C17H23Br

Molecular Weight

307.3 g/mol

IUPAC Name

1-[2-[4-(bromomethyl)cyclohexyl]ethyl]-2-ethenylbenzene

InChI

InChI=1S/C17H23Br/c1-2-16-5-3-4-6-17(16)12-11-14-7-9-15(13-18)10-8-14/h2-6,14-15H,1,7-13H2

InChI Key

VRJYMIMAFVLPPO-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CCC2CCC(CC2)CBr

Origin of Product

United States

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